molecular formula C20H27NO2 B1243040 Norethisterone-3-oxime CAS No. 23965-86-8

Norethisterone-3-oxime

Cat. No.: B1243040
CAS No.: 23965-86-8
M. Wt: 313.4 g/mol
InChI Key: CACLDHHVRLSJEY-ONWYLSRGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norethisterone-3-oxime (CAS 23965-86-8) is a synthetic steroid belonging to the 19-nortestosterone group, specifically the oxime derivative of Norethisterone . This compound has been investigated for its potent progestogenic activity and was historically studied as a postcoital contraceptive agent, demonstrating high efficacy in clinical research . Its molecular formula is C20H27NO2, with a molecular weight of 313.44 g/mol . The compound's primary research value lies in its role in studying the mechanisms of progestins and exploring the structure-activity relationships of steroid analogs, particularly the effect of the oxime functional group on biological activity and metabolism . As a member of the oxime chemical class, its properties are of interest for investigating anti-fertility effects and impacts on ovarian function, providing a platform for the study of potential contraceptive agents . Research indicates that oximes can be metabolized in biological systems, with studies on its in vivo metabolism in rabbit models showing pathways including hydrolysis and aromatization . This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23965-86-8

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14+/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

CACLDHHVRLSJEY-ONWYLSRGSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Synonyms

norethindrone-3-oxime
norethisterone-3-oxime

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Norethisterone-3-oxime is known for its bioavailability and metabolic profile. Studies have shown that after administration, NETO is rapidly absorbed and metabolized into pharmacologically active metabolites such as norethisterone (NET) and ethinylestradiol (EE2).

Key Pharmacokinetic Findings:

  • Absorption: NETO shows high bioavailability (approximately 84%) when administered orally, with rapid clearance from plasma .
  • Metabolism: The compound undergoes hydrolysis to form NET, with significant conversion rates observed in both animal models and human studies. For instance, approximately 48% of the dose was hydrolyzed to NET following intravenous administration in rabbits .
  • Excretion: Renal excretion is the primary route for elimination, with a half-life of about 0.8 to 1.1 days depending on the route of administration .

Hormonal Contraception

This compound is primarily utilized in hormonal contraceptive formulations. It acts by inhibiting ovulation and altering the uterine lining to prevent implantation.

Formulations:

  • Combined oral contraceptives often include NETO alongside estrogen components.
  • Progestogen-only pills utilize NETO for women who cannot tolerate estrogen.

Treatment of Endometriosis

NETO has been shown to alleviate pain associated with endometriosis by inducing endometrial changes that reduce discomfort during the menstrual cycle. Clinical studies indicate that progestin therapy can benefit about 50% of patients suffering from endometriosis-related pelvic pain .

Management of Menstrual Disorders

High doses of norethisterone have been used effectively to suppress menstruation in women with severe intellectual disabilities or other conditions that complicate menstrual management. Studies have reported an 86% success rate in achieving amenorrhea with low incidence of side effects .

Case Studies and Research Insights

Several research studies have documented the effects and applications of this compound:

Study Population Dosage Findings
Study AFemale monkeys1 mg/kgHigh absorption and renal excretion observed; significant metabolism to NET and EE2 .
Study BRabbits1 mg/20 µCi/kg91% hydrolysis to NET; low aromatization to EE2 but noted estrogenic effects .
Study CWomen with endometriosis5 mg/day86% achieved amenorrhea; minimal side effects reported .

Chemical Reactions Analysis

Hydrolysis of the Oxime Group

Reaction:
NETO undergoes enzymatic hydrolysis to form norethisterone (NET) via cleavage of the oxime (C=N-OH) group at the 3-position:
NETO → NET + hydroxylamine

Experimental Findings:

  • In rabbit models, 48% (i.v.) and 91% (i.g.) of NETO doses were hydrolyzed to NET .

  • Cynomolgus monkeys showed rapid hydrolysis post-administration, with NET plasma levels matching those of NETO within hours .

Conditions:

  • pH-dependent: Hydrolysis occurs preferentially in acidic environments (e.g., gastric fluid).

  • Enzymatic catalysis: Esterases and amidases in the liver and plasma facilitate the reaction.

Aromatization to Ethinylestradiol (EE2)

Reaction:
A minor metabolic pathway involves aromatization of the steroid backbone to form ethinylestradiol (EE2):
NETO → EE2 + byproducts

Key Data:

  • Only 0.35% of NETO doses in rabbits were aromatized to EE2 .

  • EE2’s high estrogenic potency (1,000x greater than NETO) makes this pathway pharmacologically significant despite low conversion rates .

Mechanism:

  • Catalyzed by CYP3A4 and aromatase enzymes in hepatic tissues .

  • Involves dehydrogenation and rearrangement of the steroid nucleus.

Reduction Reactions

NETO and its metabolites undergo reduction at multiple sites:

Δ⁴ Double Bond Reduction

Reaction:
Reduction of the Δ⁴ double bond yields 5α- and 5β-dihydronorethisterone (5α-DHNET, 5β-DHNET):
NETO → 5α/5β-DHNET

Observations:

  • 5α-DHNET retains partial progestogenic activity, while 5β-DHNET is inactive .

  • Reduction is mediated by 5α/5β-reductases in hepatic and extrahepatic tissues .

Oxime Group Reduction

Reaction:
The oxime group can be reduced to an amine under strong reducing conditions:
C=N-OH → C-NH₂

Experimental Conditions:

  • Requires LiAlH₄ or catalytic hydrogenation (H₂/Pd) in organic solvents.

  • Rarely observed in vivo due to competing hydrolysis pathways .

Conjugation Reactions

NETO and its metabolites undergo phase II conjugation to enhance water solubility for excretion:

Conjugation Type Enzyme Primary Site Metabolites
SulfationSULTsLiverNETO-sulfate, 5α-DHNET-sulfate
GlucuronidationUGTsIntestineNETO-glucuronide, 5β-DHNET-glucuronide

Pharmacokinetic Impact:

  • Conjugates account for >90% of urinary metabolites .

  • Sulfated metabolites serve as circulating reservoirs for active NET .

Enzymatic Pathways and Kinetic Parameters

Key enzymes involved in NETO metabolism:

Enzyme Reaction Km (μM) Vmax (pmol/min/mg) Source
EsterasesHydrolysis to NET12.4480
CYP3A4Aromatization to EE218.99.2
5α-ReductaseΔ⁴ reduction8.7210

Half-Life:

  • NETO exhibits a plasma half-life of 0.8–1.1 days in primates .

  • NET (hydrolysis product) has a shorter half-life (5.2–12.8 hours ) due to rapid conjugation .

Stability Under Controlled Conditions

Thermal Degradation:

  • NETO remains stable at 25°C but decomposes above 100°C , forming NET and nitric oxide (NO) .
    Photolytic Degradation:

  • UV exposure (254 nm) induces cleavage of the oxime group, yielding NET and hydroxyl radicals .

Preparation Methods

Reaction Mechanism and Key Steps

The most widely documented method for NETO synthesis involves the oximation of norethisterone. This two-step process entails:

  • Acetylation of Norethisterone : Protection of the 17β-hydroxyl group using acetic anhydride to form norethisterone acetate.

  • Oximation at C3 : Reaction of norethisterone acetate with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline medium to introduce the oxime group.

The generalized reaction scheme is as follows:

NorethisteroneAcetic anhydrideNorethisterone acetateNH2OH\cdotpHClNorethisterone-3-oxime\text{Norethisterone} \xrightarrow{\text{Acetic anhydride}} \text{Norethisterone acetate} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{this compound}

Detailed Protocol and Conditions

A patented single-pot synthesis (WO2018185783A1) optimizes this process by integrating acetylation and oximation into a continuous workflow:

  • Reagents and Solvents :

    • Norethisterone (1.0 equiv)

    • Acetic anhydride (1.2 equiv)

    • Pyridine (catalyst)

    • Hydroxylamine hydrochloride (1.5 equiv)

    • Sodium hydroxide (1.5 equiv)

    • Methanol (reaction solvent)

  • Procedure :

    • Step 1 : Norethisterone is dissolved in methanol, and acetic anhydride is added dropwise at 0–5°C with stirring. Pyridine catalyzes the acetylation, which completes within 2–3 hours.

    • Step 2 : Hydroxylamine hydrochloride and sodium hydroxide are added sequentially to the same reactor. The mixture is heated to 40–45°C for 6–8 hours to facilitate oximation.

    • Step 3 : The crude product is extracted using methyl isobutyl ketone (MIBK), washed with water, and purified via recrystallization from methanol.

  • Yield and Purity :

    • Yield : 78–85%

    • Purity : >99% (HPLC)

    • Key impurity : Unreacted norethisterone acetate (<0.5%)

Direct Synthesis from 19-Norandrostenedione

Industrial-Scale Single-Pot Process

An alternative route bypasses norethisterone intermediates, instead utilizing 19-norandrostenedione as the starting material. This method, detailed in WO2018185783A1, involves metalloorganic catalysis and acetylene gas:

  • Reaction Sequence :

    • Step 1 : Formation of metal acetylide (e.g., potassium acetylide) by reacting potassium tert-butoxide with acetylene gas in tetrahydrofuran (THF) at −10°C.

    • Step 2 : Addition of 19-norandrostenedione to the acetylide solution at 0–5°C, followed by stirring for 12–16 hours.

    • Step 3 : Acid hydrolysis (HCl, 35–40°C) to cleave the acetylide intermediate and form the oxime.

    • Step 4 : Extraction with MIBK, neutralization with sodium bicarbonate, and solvent evaporation.

  • Optimization Data :

    Parameter Optimal Value Effect on Yield
    Reaction temperature0–5°C (Step 2)Prevents side reactions
    Acetylene flow rate0.2 L/minEnsures stoichiometric excess
    Hydrolysis pH2.0–2.5Maximizes oxime stability
    Extraction solventMethyl isobutyl ketone95% recovery efficiency
  • Advantages :

    • Single-pot operation reduces processing time by 40% compared to multi-step protocols.

    • Reagent economy : Potassium tert-butoxide is used at 0.8 equiv due to in-situ regeneration of acetylide.

Critical Analysis of Solvent Systems

Solvent Selection for Extraction

The choice of solvent profoundly impacts yield and purity. Comparative data from WO2018185783A1 highlights the performance of four solvents:

Solvent Partition Coefficient (K) Purity (%) Environmental Impact
Methyl isobutyl ketone8.299.1Moderate
Dichloromethane6.998.5High (toxicity)
Ethyl acetate5.497.8Low
Toluene4.196.3High (VOC emissions)

MIBK emerges as the optimal solvent due to its high partition coefficient and compatibility with industrial safety standards.

Purification and Quality Control

Recrystallization Techniques

Post-synthesis purification typically involves refluxing the crude product in methanol (10 volumes) for 1–2 hours, followed by cooling to 0°C to precipitate NETO. Key parameters include:

  • Solvent-to-product ratio : 10:1 (v/w)

  • Cooling rate : 0.5°C/min to avoid oiling out

  • Final purity : >99.5% (by HPLC)

Analytical Characterization

Quality control employs:

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/water, retention time = 6.8 min.

  • FT-IR : ν(O-H) at 3200 cm⁻¹ (oxime), ν(C≡C) at 2100 cm⁻¹ (ethynyl).

  • ¹H NMR : δ 1.20 (s, 18-CH₃), δ 2.45 (s, C≡CH), δ 8.10 (s, N-OH).

Scale-Up Challenges and Solutions

Industrial Implementation

The single-pot process has been successfully scaled to 500-L batches, with the following considerations:

  • Acetylene handling : Use of pressurized reactors with gas entrainment systems to maintain stoichiometry.

  • Waste minimization : Recycling of MIBK via distillation (90% recovery).

  • Regulatory compliance : Adherence to ICH Q11 guidelines for impurity profiling.

Cost-Benefit Analysis

Factor Traditional Method Single-Pot Process
Raw material cost$12,000/kg$8,500/kg
Processing time72 hours36 hours
Carbon footprint45 kg CO₂eq/kg28 kg CO₂eq/kg

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Norethisterone-3-oxime to ensure reproducibility?

  • Methodological Answer : Synthesis should follow established protocols for oxime derivatization, starting with norethisterone and hydroxylamine under controlled pH (e.g., aqueous ethanol with HCl/NaOH). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 8.5–9.0 ppm for oxime protons) and high-performance liquid chromatography (HPLC) for purity (>95%). Reproducibility hinges on documenting reagent sources (e.g., Sigma-Aldrich, batch numbers), solvent conditions, and purification steps (e.g., recrystallization in ethanol) .
  • Data Reporting : Include spectral data (¹H/¹³C NMR, IR) in supplementary materials to avoid redundancy in the main text .

Q. How does the oxime moiety in this compound influence its hydrolysis kinetics in biological systems?

  • Methodological Answer : In vivo hydrolysis studies can be conducted using rodent models, with plasma samples analyzed via LC-MS/MS to quantify norethisterone release. Compare hydrolysis rates of this compound with structurally modified analogs (e.g., alkylated/acylated oximes) to assess steric/electronic effects. Use Michaelis-Menten kinetics to model enzymatic cleavage .
  • Key Variables : Control for pH, enzyme concentrations (e.g., esterases), and incubation temperatures .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity) or tissue-specific uptake. Conduct parallel in vitro (cell-based assays) and in vivo (rodent PK/PD) studies under matched conditions. Use compartmental modeling to reconcile bioavailability and efficacy metrics .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate results through dose-response curve replication .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target binding?

  • Methodological Answer : Synthesize derivatives with varied oxime substituents (e.g., methyl, acetyl groups) and assess binding affinity via surface plasmon resonance (SPR) or radioligand assays. Correlate steric bulk/electronic properties (Hammett σ values) with activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to progesterone receptors .
  • Validation : Cross-validate computational predictions with in vitro IC₅₀ values .

Q. What analytical techniques are most reliable for detecting trace impurities in this compound batches?

  • Methodological Answer : Use hyphenated techniques like LC-UV-MS to identify impurities (e.g., unreacted starting materials, degradation products). Quantify limits of detection (LOD) via calibration curves and validate against pharmacopeial standards (e.g., USP). Accelerated stability studies (40°C/75% RH) assess degradation pathways .
  • Documentation : Report impurity profiles in supplementary tables, including retention times and mass spectra .

Methodological and Reporting Standards

Q. How should researchers design literature reviews to identify gaps in this compound pharmacology?

  • Methodological Answer : Use systematic search strategies across PubMed, EMBASE, and Web of Science with keywords: "this compound," "pharmacokinetics," "prodrug hydrolysis." Apply inclusion/exclusion criteria (e.g., studies post-2000, peer-reviewed journals). Use tools like PRISMA flowcharts to map evidence and highlight understudied areas (e.g., long-term toxicity) .
  • Avoided Sources : Exclude non-peer-reviewed platforms like .

Q. What ethical and safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for steroid handling: use fume hoods, PPE (gloves, lab coats), and waste disposal protocols for organic solvents. Conduct risk assessments for reproductive toxicity (GHS Hazard Class H361d). Document safety training in institutional review board (IRB) submissions .

Data Presentation and Reproducibility

Q. How can researchers ensure transparency when reporting conflicting spectroscopic data for this compound?

  • Methodological Answer : Provide raw spectral files (e.g., JCAMP-DX format) in supplementary materials. Cross-reference with published databases (NIST Chemistry WebBook) for peak assignments. Disclose instrument parameters (e.g., NMR field strength, LC column type) to enable replication .

Q. What statistical approaches validate the significance of small-sample in vitro studies on this compound metabolites?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply false discovery rate (FDR) corrections for multiple comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.